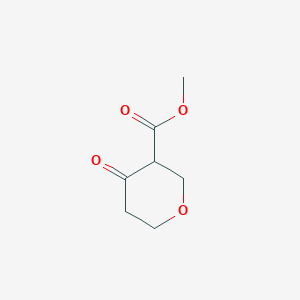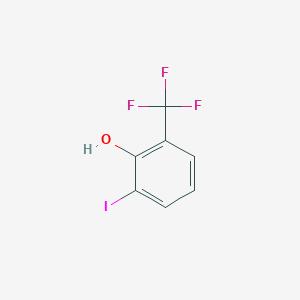
2-Iodo-6-(trifluoromethyl)phenol
Vue d'ensemble
Description
Reactivity of Hypervalent Iodine Trifluoromethylation Reagent with Phenols
The study explores the reactivity of a hypervalent iodine electrophilic trifluoromethylation reagent with phenols, particularly focusing on the trifluoromethylation at the ortho- and para-positions of the aromatic core. The research demonstrates that in the absence of substitution at these positions, electrophilic substitution products like 2-trifluoromethyl-4-tert-butylphenol are obtained in moderate yield .
Synthesis and Characterization of Halogenated Phenols
While not directly related to 2-Iodo-6-(trifluoromethyl)phenol, the identification of 2,6-Dibromophenol as a cause of off-flavour in Australian crustacea provides insights into the synthesis and detection of halogenated phenols in biological systems. This study also discusses handling and processing procedures to mitigate the off-flavour caused by such compounds .
Development of a Recyclable Hypervalent Iodine(III) Reagent
The synthesis of a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions is presented. This reagent is shown to be effective for various reactions and can be recovered and reused, highlighting the potential for sustainable practices in chemical synthesis involving hypervalent iodine compounds .
Spectroscopic Studies on Phenol Derivatives
The spectroscopic characterization of 2,4,6-tris(dimethylaminomethyl) phenol is discussed, providing valuable information on the vibrational signatures, charge delocalization, and chemical stability of phenol derivatives. This research contributes to the understanding of the molecular structure and properties of phenol compounds .
Synthesis and Computational Studies on a Fluorinated Phenoxy Compound
The synthesis of a fluorinated phenoxy compound is confirmed through various characterization techniques, and its molecular geometry is compared using different computational methods. The compound's reaction with sugar azide to form a triazole ring is also explored, indicating the potential for novel synthetic pathways and applications .
Mechanistic Approach to the Reaction of Phenols with Iodinating Agents
The study provides a mechanistic approach to the reactions of phenols with iodinating agents, focusing on the solvolysis of intermediary iodocyclohexadienones. This research offers insights into the reaction pathways and product yields, which are relevant for understanding the chemical behavior of iodinated phenols .
Reactions of Tris(trifluoromethyl)phenols with Various Elements
The reactions of 2,4,6-Tris(trifluoromethyl)phenols with compounds of main group and transition elements are investigated. The study includes the preparation of various phenoxides and the description of their single-crystal X-ray structures, contributing to the knowledge of the chemical properties and reactivity of trifluoromethylated phenols .
Applications De Recherche Scientifique
Hydrogen Bonding Studies
2-Iodo-6-(trifluoromethyl)phenol has been studied for its hydrogen bonding properties. Kovács and Hargittai (1998) explored the potential energy hypersurface and molecular geometry of related compounds, noting changes in bond lengths due to hydrogen bonding (Kovács & Hargittai, 1998).
Reactivity in Electrophilic Trifluoromethylation
Stanek, Koller, and Togni (2008) examined the reactivity of a hypervalent iodine trifluoromethylation reagent with phenols, leading to insights into aromatic electrophilic substitution and its potential in organic synthesis (Stanek, Koller, & Togni, 2008).
Electrophilic Substitutions in Pyridines
Research by Mongin et al. (1998) on halogen shuffling in pyridines, specifically on 2-chloro-6-(trifluoromethyl)pyridine, has relevance in understanding the electrophilic substitutions of related compounds like 2-Iodo-6-(trifluoromethyl)phenol (Mongin, Tognini, Cottet, & Schlosser, 1998).
Use in Organic Synthesis
Kita et al. (1996) explored the use of phenol ether derivatives in organic synthesis, including reactions with hypervalent iodine reagents, which are relevant to understanding the reactivity of 2-Iodo-6-(trifluoromethyl)phenol (Kita, Gyoten, Ohtsubo, Tohma, & Takada, 1996).
Photoluminescence in Iridium(III) Complexes
Jing, Zhao, and Zheng (2017) investigated the photoluminescence and electroluminescence of iridium(III) complexes with derivatives of trifluoromethylphenol, highlighting potential applications in organic light-emitting diodes (OLEDs) (Jing, Zhao, & Zheng, 2017).
Benzylic C-H Trifluoromethylation
Egami, Ide, Kawato, and Hamashima (2015) conducted research on the trifluoromethylation of phenol derivatives, which may provide insights into the chemical behavior of 2-Iodo-6-(trifluoromethyl)phenol in similar contexts (Egami, Ide, Kawato, & Hamashima, 2015).
Oxidative Treatment in Drinking Water
Bichsel and Gunten (2000) explored the formation of iodo-trihalomethanes during oxidative treatment of iodide-containing drinking waters, a study that provides a context for the behavior of iodophenols in water systems (Bichsel & Gunten, 2000).
Plant Growth-regulating Compounds
Wain and Harper (1967) investigated the role of phenolic compounds, including derivatives of trifluoromethylphenol, in promoting plant growth, offering potential agricultural applications (Wain & Harper, 1967).
Disinfection Byproducts in Drinking Water
Dietrich et al. (1999) studied the formation of phenolic iodinated disinfection byproducts in drinking water, relevant to understanding the environmental impact of compounds like 2-Iodo-6-(trifluoromethyl)phenol (Dietrich, Mirlohi, DaCosta, Dodd, Sauer, Homan, & Schultz, 1999).
Hypervalent Iodine Oxidation
Uyanik and Ishihara (2009) reviewed the use of hypervalent iodine compounds in the oxidation of alcohols, which could be pertinent to understanding the oxidation reactions involving 2-Iodo-6-(trifluoromethyl)phenol (Uyanik & Ishihara, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-iodo-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHFOURDXWPNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435038 | |
| Record name | 2-iodo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-(trifluoromethyl)phenol | |
CAS RN |
149209-48-3 | |
| Record name | 2-iodo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



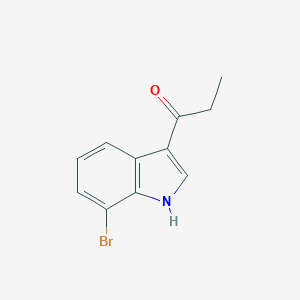
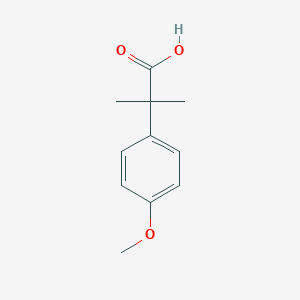
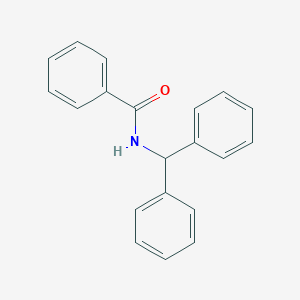
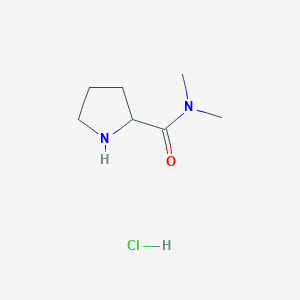
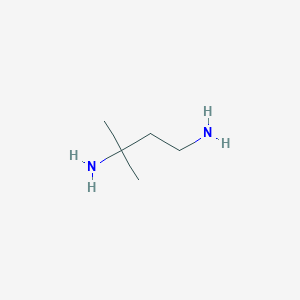
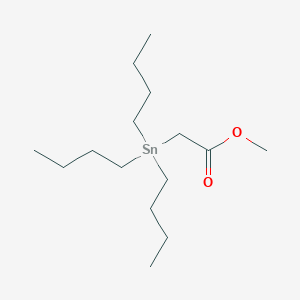
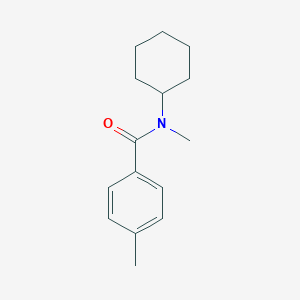
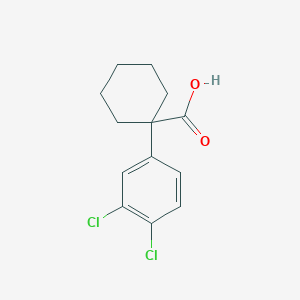
![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)
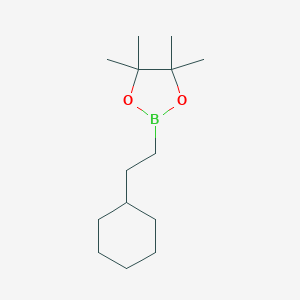
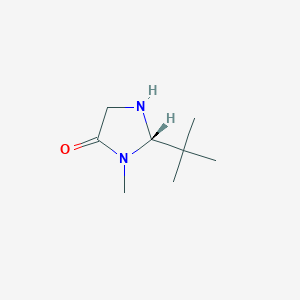
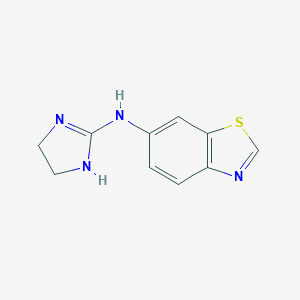
![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)
